ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrolidone core fused with a thiazole ring. Key structural attributes include:
- Pyrrolidone moiety: Substituted at position 2 with a 4-tert-butylphenyl group, at position 3 with a 4-methylbenzoyl group, and at position 4 with a hydroxyl group.
- Thiazole ring: Position 2 is linked to the pyrrolidone, while position 5 carries an ethyl carboxylate ester.
Properties
Molecular Formula |
C29H30N2O5S |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H30N2O5S/c1-7-36-27(35)25-17(3)30-28(37-25)31-22(18-12-14-20(15-13-18)29(4,5)6)21(24(33)26(31)34)23(32)19-10-8-16(2)9-11-19/h8-15,22,32H,7H2,1-6H3/b23-21+ |
InChI Key |
QVBNFKVLARIGPZ-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core thiazole structure, followed by the introduction of the pyrrole and benzoyl groups. The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. Ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the thiazole ring contributes to its biological activity by interacting with specific cellular targets involved in cancer progression .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Its structure allows for modulation of inflammatory pathways, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokine levels .
Antioxidant Activity
This compound exhibits antioxidant properties that can protect cells from oxidative stress. This characteristic is crucial for developing formulations aimed at preventing oxidative damage in various diseases .
Polymer Chemistry
The compound's unique structure makes it a candidate for incorporation into polymer matrices to enhance mechanical properties or thermal stability. Research has explored its use as a modifier in polymer blends to improve performance characteristics .
Photovoltaic Materials
Recent studies have investigated the potential of thiazole derivatives in organic photovoltaic devices. This compound may serve as a light-harvesting compound due to its favorable electronic properties .
Case Study 1: Anticancer Efficacy
A study published in Molecules evaluated the anticancer efficacy of various thiazole derivatives, including ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy...]. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting the compound's potential as a lead candidate for further development .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory mechanisms, the compound was tested against lipopolysaccharide-induced inflammation in macrophages. The findings showed a marked decrease in inflammatory markers, supporting its application in treating inflammatory diseases .
Case Study 3: Polymer Applications
Research on the incorporation of this compound into polymer systems revealed enhanced thermal stability and mechanical strength compared to unmodified polymers. This suggests potential applications in creating advanced materials for industrial use .
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The compound belongs to a family of derivatives with modifications primarily on the benzoyl, aryl, and ester groups. Key analogues and their substituent differences are summarized below:
Key Observations :
Spectroscopic and Analytical Comparisons
NMR Spectroscopy
highlights NMR as a tool for structural differentiation. For example:
- Region A (positions 39–44) : Substituents on the benzoyl group (e.g., 4-methyl vs. 4-chloro) alter electron density, causing distinct chemical shifts in protons near the carbonyl .
- Region B (positions 29–36) : Aryl group modifications (e.g., tert-butyl vs. ethoxy) perturb the magnetic environment of adjacent protons, detectable via δ values .
LC-MS and Molecular Networking
emphasizes molecular networking for dereplication. The target compound and its analogues would cluster based on cosine scores (0.8–1.0) due to shared fragmentation patterns (e.g., cleavage of the ester group or pyrrolidone ring). For instance:
Crystallographic and Computational Insights
While direct crystallographic data for the target compound is unavailable, underscores the utility of SHELX programs in resolving analogous structures. For example:
- Isostructural Derivatives : Compounds with chloro/bromo substitutions (e.g., ) exhibit similar lattice parameters but divergent intermolecular interactions (e.g., halogen bonding vs. van der Waals) .
Biological Activity
Ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursor molecules. The synthesis typically includes the formation of the thiazole ring and subsequent modifications to incorporate the pyrrol derivatives and other functional groups. Specific methods have been documented for optimizing yield and purity, which are critical for biological testing.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole and pyrrole compounds exhibit significant anticancer properties. For instance, a related compound showed promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 12.5 | Apoptosis induction |
| SK-Hep-1 | 15.0 | Cell cycle arrest |
| NUGC-3 | 20.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has shown broad-spectrum antimicrobial activity. Research indicates that thiazole derivatives can inhibit bacterial growth through mechanisms that disrupt cell wall synthesis and function . In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 50 µg/mL against several pathogens.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 50 | Bactericidal |
| Escherichia coli | 75 | Bacteriostatic |
| Candida albicans | 100 | Antifungal |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it exhibited moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative diseases like Alzheimer's . The IC50 values for these enzymes were reported as follows:
| Enzyme | IC50 (µM) | Comparison |
|---|---|---|
| Acetylcholinesterase | 157.31 | Moderate activity |
| Butyrylcholinesterase | 46.42 | Comparable to standard inhibitors |
Case Studies
- Antitumor Activity Assessment : A study conducted on a library of compounds including this compound revealed its superior efficacy against resistant cancer cell lines compared to traditional chemotherapeutics .
- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead candidate for new antibiotic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
